(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
Cholic Acid-d4 is a deuterium-labeled derivative of cholic acid, a primary bile acid produced in the liver. It is commonly used as an internal standard for the quantification of cholic acid in various analytical applications, particularly in mass spectrometry .
Mechanism of Action
Target of Action
The primary targets of Cholic acid-2,2,4,4-d4 are the liver and the intestinal microbiota . In the liver, it interacts with the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which is involved in the conjugation of bile acids .
Mode of Action
Cholic acid-2,2,4,4-d4 is conjugated to glycine or taurine by BAAT to produce glycocholic acid and taurocholic acid, respectively . This process aids in the digestion and absorption of dietary fats .
Biochemical Pathways
The conjugation of Cholic acid-2,2,4,4-d4 to glycine or taurine in the liver is a part of the bile acid synthesis pathway . Once these conjugated bile acids are secreted into the intestine, they are transformed into the secondary bile acid deoxycholic acid by intestinal microbiota .
Pharmacokinetics
As a bile acid, it is known to facilitate fat absorption and cholesterol excretion .
Result of Action
The action of Cholic acid-2,2,4,4-d4 results in the digestion and absorption of dietary fats . It also plays a role in cholesterol homeostasis by facilitating cholesterol excretion .
Action Environment
The action of Cholic acid-2,2,4,4-d4 is influenced by the environment within the liver and the intestine. The presence of BAAT in the liver and specific microbiota in the intestine are crucial for its function . Environmental factors such as diet can also influence the composition of the intestinal microbiota, thereby potentially affecting the action of Cholic acid-2,2,4,4-d4 .
Biochemical Analysis
Biochemical Properties
Cholic acid-2,2,4,4-d4, like its non-deuterated counterpart, is involved in various biochemical reactions. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .
Cellular Effects
Cholic acid-2,2,4,4-d4 influences various types of cells and cellular processes. For instance, it has been found to induce C. difficile colony formation in an agar dilution assay when used at a concentration of 0.1% w/v . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cholic acid-2,2,4,4-d4 exerts its effects through binding interactions with biomolecules and changes in gene expression . It is transformed into the secondary bile acid deoxycholic acid (DCA) by intestinal microbiota .
Temporal Effects in Laboratory Settings
The effects of Cholic acid-2,2,4,4-d4 over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cholic acid-2,2,4,4-d4 vary with different dosages in animal models
Metabolic Pathways
Cholic acid-2,2,4,4-d4 is involved in various metabolic pathways. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .
Transport and Distribution
Cholic acid-2,2,4,4-d4 is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholic Acid-d4 is synthesized through the deuteration of cholic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of Cholic Acid-d4 typically involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient and selective incorporation of deuterium atoms. The process is optimized to achieve high yields and purity levels suitable for analytical standards .
Chemical Reactions Analysis
Types of Reactions
Cholic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, cholic acid. These reactions include:
Oxidation: Cholic Acid-d4 can be oxidized to form deoxycholic acid-d4 and other oxidized derivatives.
Reduction: Reduction reactions can convert Cholic Acid-d4 into less oxidized bile acid derivatives.
Substitution: Cholic Acid-d4 can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Deoxycholic acid-d4 and other oxidized bile acids.
Reduction: Reduced bile acid derivatives.
Substitution: Substituted bile acid derivatives with different functional groups.
Scientific Research Applications
Cholic Acid-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholic acid and other bile acids.
Biological Studies: Employed in studies of bile acid metabolism and its role in various physiological processes.
Medical Research: Used in the investigation of liver diseases, cholesterol metabolism, and bile acid-related disorders.
Industrial Applications: Utilized in the development of pharmaceuticals and other products related to bile acid metabolism
Comparison with Similar Compounds
Cholic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other bile acids. Similar compounds include:
Cholic Acid: The non-deuterated form of Cholic Acid-d4.
Deoxycholic Acid: A secondary bile acid formed from the oxidation of cholic acid.
Chenodeoxycholic Acid: Another primary bile acid with similar functions.
Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid
Cholic Acid-d4’s uniqueness lies in its use as an internal standard for precise quantification in analytical applications, making it invaluable in research and industrial settings .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-YFEOEUIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116380-66-6 | |
Record name | Cholic acid-2,2,4,4-D4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116380666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHOLIC ACID-2,2,4,4-D4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X15G5Z03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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